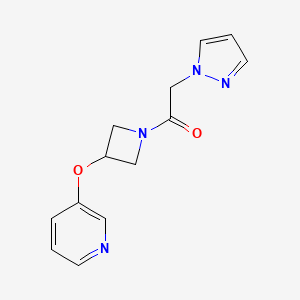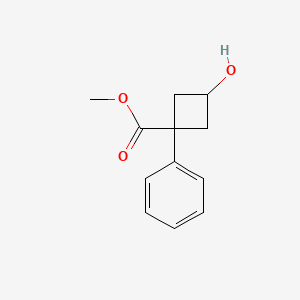
1-苯基环丁烷-1-羧酸甲酯-3-醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-hydroxy-1-phenylcyclobutane-1-carboxylate is a versatile chemical compound with the molecular formula C₁₂H₁₄O₃ and a molecular weight of 206.24 g/mol . This compound features a unique cyclobutane ring structure, which is a four-membered carbon ring, making it an interesting subject for various chemical studies and applications .
科学研究应用
Methyl 3-hydroxy-1-phenylcyclobutane-1-carboxylate has a wide range of applications in scientific research:
Biology: The compound’s unique structure makes it a subject of interest in studying biological interactions and enzyme mechanisms.
Industry: The compound is utilized in the production of specialty chemicals and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-hydroxy-1-phenylcyclobutane-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of phenylacetic acid derivatives with suitable cyclizing agents. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the formation of the cyclobutane ring .
Industrial Production Methods
In an industrial setting, the production of Methyl 3-hydroxy-1-phenylcyclobutane-1-carboxylate may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain the desired product with high purity .
化学反应分析
Types of Reactions
Methyl 3-hydroxy-1-phenylcyclobutane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
作用机制
The mechanism by which Methyl 3-hydroxy-1-phenylcyclobutane-1-carboxylate exerts its effects involves interactions with specific molecular targets. The cyclobutane ring structure allows it to engage in unique binding interactions with enzymes and receptors, influencing various biochemical pathways. Detailed studies on its mechanism of action are ongoing to fully elucidate its molecular targets and pathways involved.
相似化合物的比较
Similar Compounds
Cyclobutane: A simple cycloalkane with a four-membered ring.
Cyclopentane: A five-membered ring compound with similar chemical properties.
Cyclohexane: A six-membered ring compound often used in organic synthesis.
属性
IUPAC Name |
methyl 3-hydroxy-1-phenylcyclobutane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-15-11(14)12(7-10(13)8-12)9-5-3-2-4-6-9/h2-6,10,13H,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGULTECVHGYPRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC(C1)O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

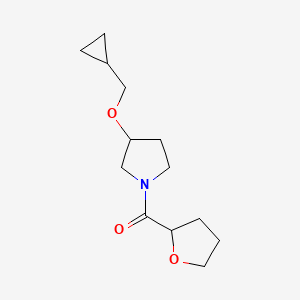
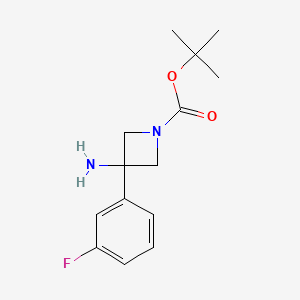
![1-cyclohexanecarbonyl-3-[(oxolan-2-yl)methyl]thiourea](/img/structure/B2422941.png)
![(Z)-[1-(2,4-dimethoxyphenyl)ethylidene]amino N-methylcarbamate](/img/structure/B2422944.png)
![2-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]pyridine-4-carbonitrile](/img/structure/B2422945.png)
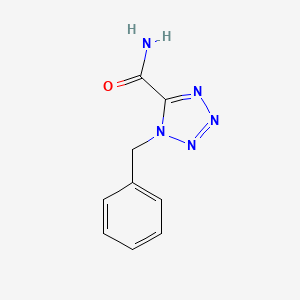
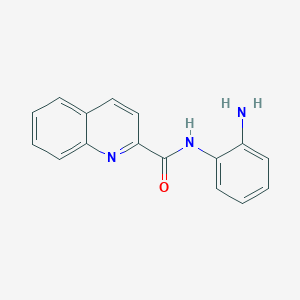
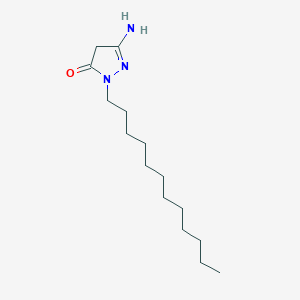
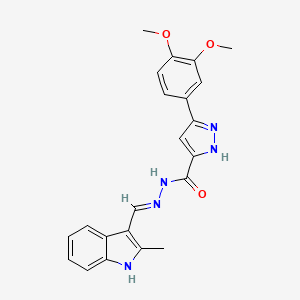
![ethyl 3-{[(1E)-(2-hydroxyphenyl)methylene]amino}benzoate](/img/structure/B2422953.png)
![2-Chloro-N-(cyclohexylmethyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2422954.png)
![methyl 3-{3-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazol-5-yl}benzoate](/img/structure/B2422956.png)
